Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate
Description
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is an organic compound with the molecular formula C9H10O6. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms.
Properties
CAS No. |
94110-10-8 |
|---|---|
Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
methyl 2-(furan-2-yl)-2-methoxycarbonyloxyacetate |
InChI |
InChI=1S/C9H10O6/c1-12-8(10)7(15-9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3 |
InChI Key |
MDSSZZXFPUYYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)OC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate typically involves the esterification of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Key Functional Groups
| Functional Group | Position | Reactivity Traits |
|---|---|---|
| Methoxycarbonyl (CO₂Me) | O-substituted furan | Hydrolysis-prone, nucleophilic attack site |
| Acetate (OAc) | Furan C2 | Susceptible to ester hydrolysis |
| Furan ring | Core structure | Electrophilic aromatic substitution, protonation sites |
Esterification and Hydrolysis
The compound exhibits classic ester reactivity:
-
Ester hydrolysis : The acetate group undergoes acid/base-catalyzed hydrolysis to yield carboxylic acid derivatives.
-
Methoxycarbonyl hydrolysis : The O-substituted methoxycarbonyl group is prone to hydrolysis under acidic conditions, forming carbonyl intermediates .
Nucleophilic Substitution
The furan oxygen and ester carbonyls are nucleophilic targets:
-
Furan ring activation : Protonation at the β-position (C3/C5) generates resonance-stabilized cations, facilitating nucleophilic attack (e.g., methanol) .
-
Acetal formation : Reaction with methanol or water leads to cyclic acetal intermediates, which can undergo -H shifts to restore aromaticity .
Conjugate Addition Reactions
The compound’s ester carbonyl participates in conjugate additions:
Oxidative and Reductive Transformations
-
Oxidation : The furan ring undergoes electrophilic substitution under oxidative conditions, forming dihydrofuran derivatives .
-
Reduction : Selective reduction of ester carbonyls (e.g., with LiAlH₄) yields alcohols or aldehydes .
Furan Ring Protonation and Fragmentation
-
Protonation : Acidic conditions protonate the furan oxygen, creating resonance-stabilized carbocations.
-
Nucleophilic attack : Methanol or water attacks the carbonyl carbon, forming acetal intermediates.
-
Rearomatization : -Hydrogen shifts restore aromaticity, leading to ring-opening products .
Hydrolysis Pathway
| Step | Reaction | Products |
|---|---|---|
| 1 | Acid-catalyzed hydrolysis | Furfuryl alcohol derivatives |
| 2 | Oxidation | Furfural derivatives |
| 3 | Further oxidation | Furoic acid derivatives |
Comparative Reactivity Table
Toxicological and Biological Relevance
While not directly genotoxic, metabolites like 3-acetylacrolein (from furan derivatives) show reactivity with DNA bases (dA, dG, dC) . This underscores the importance of studying reactivity pathways in biological systems.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through reactions such as esterification, acylation, and cyclization. For example, its use in the synthesis of dihydronaphthofurans has been documented, where it acts as a precursor for more complex structures through Michael addition reactions and subsequent transformations .
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Michael Addition | Dihydronaphtho[1,2-b]furan | 61 |
| Esterification | Various Esters | Up to 98 |
| Cyclization | Dihydronaphthofuran Derivatives | 85 |
Pharmaceutical Applications
Anticancer Activity
Research has shown that derivatives of furan compounds exhibit promising anticancer properties. This compound and its derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, specific furan derivatives have demonstrated activity against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential .
Case Study: Anticancer Activity of Furan Derivatives
In a study assessing the anticancer effects of furan-based compounds, this compound was evaluated alongside other derivatives. The results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural variations in developing effective anticancer agents .
Materials Science
Polymer Building Blocks
this compound can also serve as a precursor for bio-based polymers. Its functional groups allow for further polymerization reactions, contributing to the development of sustainable materials. Research indicates that compounds derived from this furan derivative can be incorporated into biodegradable plastics and coatings, providing an eco-friendly alternative to traditional petroleum-based products .
Table 2: Applications in Materials Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Biodegradable Polymers | Used as a monomer in polymer synthesis | Reduces environmental impact |
| Coatings | Functional coatings with enhanced properties | Improved durability and performance |
Mechanism of Action
The mechanism of action of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Furan-2-acetic acid methyl ester
Uniqueness
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a furan ring substituted with a methoxycarbonyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.004 |
| Staphylococcus aureus | 0.015 |
| Bacillus cereus | 0.008 |
| Enterobacter cloacae | 0.004 |
These findings indicate that the compound is particularly effective against Gram-positive and Gram-negative bacteria, outperforming some established antibiotics in certain cases .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines revealed significant antiproliferative effects. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.5 |
| A549 (lung cancer) | 4.2 |
The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The data is summarized in Table 3.
| Cytokine | Concentration (pg/mL) | Control | Treatment |
|---|---|---|---|
| TNF-α | 150 | 120 | 80 |
| IL-6 | 200 | 180 | 100 |
These results highlight the compound's ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study tested this compound against clinical isolates of E. coli and S. aureus. The compound exhibited significant antibacterial activity, leading to recommendations for further exploration as an alternative treatment for resistant bacterial infections.
- Cancer Research : In a preclinical model of breast cancer, treatment with this compound resulted in reduced tumor growth and increased apoptosis of cancer cells, indicating its potential as a therapeutic agent in oncology.
- Inflammation Models : In animal models of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers, supporting its use in developing anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
